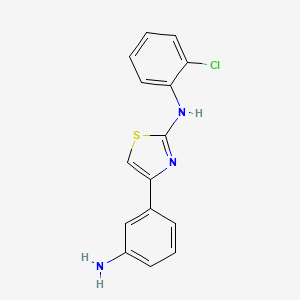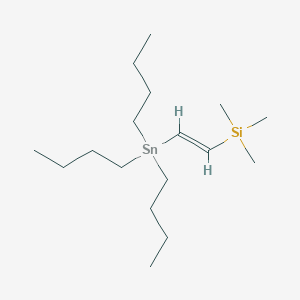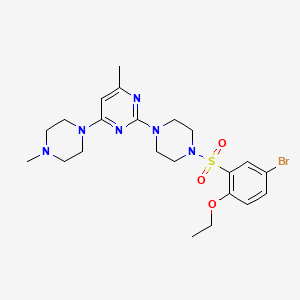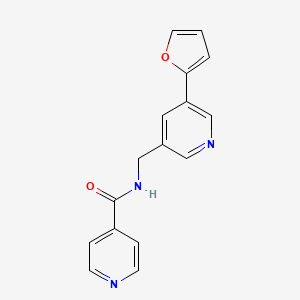
N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals known for their significant biological and medicinal properties, especially within the realm of heterocyclic compounds containing nitrogen and oxygen, such as isoxazolines and oxadiazoles. These classes of compounds exhibit a wide range of pharmacological activities due to their unique chemical structures and reactivities.
Synthesis Analysis
The synthesis of similar compounds, especially those containing isoxazole and oxadiazole rings, involves multi-step chemical reactions, starting from basic heterocyclic precursors. For instance, the synthesis of isoxazolone derivatives often employs a three-component reaction involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions (Laroum et al., 2019).
Molecular Structure Analysis
High-resolution magnetic resonance spectroscopy and ab initio calculations are common methods used to elucidate the molecular structures of these compounds. These techniques provide detailed insights into the conformations and electronic structures of the molecules, which are crucial for understanding their chemical reactivities and biological activities (Issac & Tierney, 1996).
Chemical Reactions and Properties
The chemical reactivities of isoxazoline and oxadiazole derivatives include various transformations, such as ring-opening reactions, which are significant for generating new analogues with potential biological activities. These transformations often result in the creation of compounds with diverse therapeutic potentials, including antimicrobial, anticancer, and anti-inflammatory properties (Rana, Salahuddin, & Sahu, 2020).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide and its derivatives have shown potential in antimicrobial applications. For example, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds related to this chemical structure and evaluated their in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli and Candida albicans (Desai et al., 2011). Additionally, Desai, Shah, Bhavsar, and Saxena (2008) synthesized similar compounds and conducted QSAR studies, finding moderate to good activity against both gram-positive and gram-negative bacteria (Desai et al., 2008).
Cancer Research
In the field of cancer research, a new series of isoxazole derivatives, including compounds structurally related to N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide, were synthesized and evaluated for their anticancer activity. Shaw et al. (2012) found that these compounds showed significant activity against colon cancer cells and may involve the inhibition of the JAK3/STAT3 signaling pathway (Shaw et al., 2012).
Alzheimer's Disease Research
Saeedi et al. (2020) designed and synthesized a novel series of hybrid arylisoxazole‐chromenone carboxamides, evaluating them for their cholinesterase inhibitory activity, which is relevant in Alzheimer's disease research. They found that certain compounds showed promising activity as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant in the progression of Alzheimer's disease (Saeedi et al., 2020).
Anticonvulsant Research
In the field of anticonvulsant research, Lepage, Tombret, Cuvier, Marivain, and Gillardin (1992) prepared a series of N-aryl isoxazolecarboxamide compounds and studied their anticonvulsant action. They found considerable activity in specific tests, indicating potential for the development of new anticonvulsant drugs (Lepage et al., 1992).
Herbicidal Activity
Hamper, Leschinsky, Massey, Bell, Brannigan, and Prosch (1995) synthesized a series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, including compounds structurally similar to N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide, demonstrating significant herbicidal activity in both greenhouse and field studies (Hamper et al., 1995).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-5-oxo-3-phenyl-1,2-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-12-7-4-8-13(9-12)18-16(21)19-14(10-15(20)22-19)11-5-2-1-3-6-11/h1-10H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTWPMDJOPPRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)ON2C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)
![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)
![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496201.png)
![N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2496203.png)
![1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2496204.png)




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2496214.png)

![1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2496216.png)
![7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2496217.png)
